molecular formula C11H16N2O B8616863 4-(4-aminophenyl)-N-methylbutanamide

4-(4-aminophenyl)-N-methylbutanamide

Cat. No. B8616863
M. Wt: 192.26 g/mol
InChI Key: GESPGMNTTDRCPN-UHFFFAOYSA-N
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Patent
US09216957B2

Procedure details

A solution of compound 27 (450 mg, 2.33 mmol) in CH3NH2/CH3OH (29, 50 mL) was stirred at room temperature for overnight. The reaction mixture was concentrated to dryness to give compound 30 (450 mg, 95%) as a white solid. The crude product was used directly for the next step without purification. 1H NMR (400 MHz, CDCl3) δ6.95 (d, 2H, J=8.3 Hz), 6.61 (d, 2H, J=8.3 Hz), 5.30 (br s, 1H), 3.50 (br s, 2H), 2.78 (d, 3H, J=4.8 Hz), 2.54 (t, 2H, J=7.4 Hz), 2.14 (t, 2H, J=7.4 Hz), 1.85-1.95 (m, 2H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
CH3NH2 CH3OH
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13]C)=O)=[CH:4][CH:3]=1.[CH3:15][NH2:16].CO>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([NH:16][CH3:15])=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Name
CH3NH2 CH3OH
Quantity
50 mL
Type
reactant
Smiles
CN.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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